molecular formula C22H25NO2·HCl B600551 Lobelanine hydrochloride CAS No. 6168-88-3

Lobelanine hydrochloride

Cat. No. B600551
CAS RN: 6168-88-3
M. Wt: 371.90
InChI Key:
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Description

Lobelanine is a chemical precursor in the biosynthesis of lobeline . It’s a compound with the molecular formula C22H25NO2 . The IUPAC name for Lobelanine is 2,2’-[(2R,6S)-1-methylpiperidine-2,6-diyl]bis(1-phenylethan-1-one) .


Synthesis Analysis

The synthesis of Lobelanine involves a ring closing double aza-Michael (RCDAM) reaction . This process has been extended to the synthesis of various configurationally more stable analogues . The presence of a configurationally labile β-aminoketone subunit makes Lobelanine prone to self-catalyze mutarotation in solution .


Molecular Structure Analysis

The molecular structure of Lobelanine hydrochloride has been analyzed using X-ray structure analysis . The nitrogen atom in the piperidine ring is involved in a bifurcated hydrogen bond with both of the hydroxyl groups .


Chemical Reactions Analysis

Lobelanine is prone to self-catalyze mutarotation in solution due to the presence of a configurationally labile β-aminoketone subunit . The influence of the size of the central heterocycle, the bulkiness of the nitrogen protecting group, and the phenacyl arm substituent on the thermodynamic equilibrium and its displacement by crystallisation-induced dynamic resolution (CIDR) has been studied .


Physical And Chemical Properties Analysis

Lobelanine has a molecular weight of 335.439 Da and a mono-isotopic mass of 335.188538 Da . It is a powder in physical form .

Scientific Research Applications

  • Anticancer Activity

    Lobelia chinensis, which contains lobelanine, has shown potential anticancer activity. This is attributed to its piperidine alkaloids and flavonoids, which include lobelanidine, lobeline, and lobelanine (Chen et al., 2014).

  • Neuroprotective Mechanisms

    Lobelia species, including compounds like lobelanine, exhibit neuroprotection. The neuroprotective mechanism of active ingredients in Lobelia species, including lobelanine, has been studied and linked to the regulation of multiple signaling pathways relevant to neurodegenerative diseases (Zheng et al., 2020).

  • Anti-Addictive Properties

    Lobelia inflata, which contains lobelanine, is noted for its anti-addictive properties, particularly in relation to lobeline, another alkaloid in the plant. The enhancement of anti-addictive lobeline and related alkaloid production in Lobelia inflata has been a subject of study (Bányai et al., 2014).

  • Binding Affinity Studies

    Research on lobeline, a compound closely related to lobelanine, has investigated its binding affinity to neuronal nicotinic acetylcholinergic receptors. These studies can provide insights into the potential applications of lobelanine in similar contexts (Flammia et al., 1999).

  • Synthesis and Characterization

    The thermodynamic equilibration and crystallization-induced dynamic resolution of lobelanine have been studied, providing valuable information for the efficient synthesis of lobelanine and its analogues (Amara et al., 2014).

  • Biosynthesis in Plants

    Lobelanine's role in the biosynthesis of lobeline in Lobelia inflata plants has been documented, indicating its significance in the metabolic pathways of medicinal plants (O'donovan & Forde, 1971).

Safety and Hazards

Lobelanine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or inhaled . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Future Directions

The step-economical synthesis of Lobelanine has been revisited and successfully extended to the synthesis of various configurationally more stable analogues . This opens up possibilities for the development of new compounds with potential therapeutic uses .

properties

IUPAC Name

2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H/t19-,20+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXBKVYKFXLEAI-AMDBCLDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6168-88-3
Record name Ethanone, 2,2′-[(2R,6S)-1-methyl-2,6-piperidinediyl]bis[1-phenyl-, hydrochloride, rel-
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Record name Lobelanine hydrochloride
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Record name Lobelanine hydrochloride
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Record name cis-2,2'-(1-methylpiperidine-2,6-diyl)bis[1-phenylethan-1-one] hydrochloride
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Record name LOBELANINE HYDROCHLORIDE
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